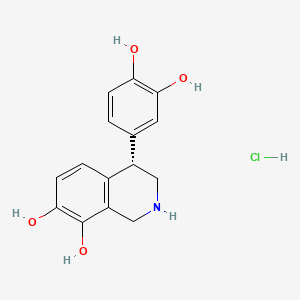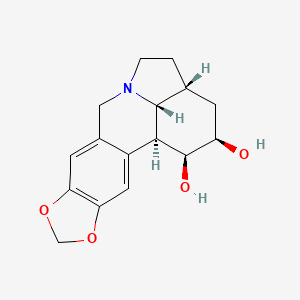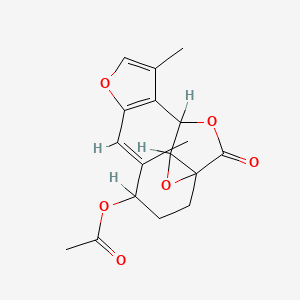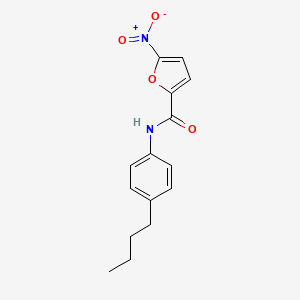
N-(4-butylphenyl)-5-nitrofuran-2-carboxamide
Overview
Description
C-170 is a small-molecule inhibitor of stimulator of interferon genes (STING). It is known for its ability to bind to STING, inhibit its palmitoylation, and prevent the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). This compound selectively reduces human and mouse STING-mediated interferon-beta reporter activity .
Scientific Research Applications
C-170 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the STING pathway and its role in immune response.
Biology: Employed in research to understand the molecular mechanisms of STING-mediated signaling.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to the immune system, such as autoimmune disorders and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STING pathway
Mechanism of Action
Target of Action
The primary target of STING-IN-2 is the Stimulator of Interferon Genes (STING) protein. STING, encoded by the transmembrane protein STING1 (also known as TMEM173), plays a critical role in innate immunity against various infections . When activated, STING triggers a multifaceted immune response, including the induction of interferons (IFNs) and the activation of dendritic cells (DCs), cytotoxic T cells, and natural killer (NK) cells . Essentially, STING acts as a sentinel, detecting cytosolic nucleic acids (such as DNA) as danger signals.
Mode of Action
STING-IN-2 interacts with STING through a yet-to-be-fully-elucidated mechanism. At the initial stage of the STING pathway, the cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) synthase (cGAS) enzyme senses cytosolic nucleic acids, leading to the activation of STING-dependent IFN immune responses . This activation likely involves conformational changes in STING, which then triggers downstream signaling events.
Biochemical Pathways
Upon activation, STING-IN-2 stimulates a cascade of events. It promotes the maturation and migration of dendritic cells, primes cytotoxic T cells, and enhances natural killer cell responses . These pathways collectively contribute to the immune system’s ability to combat infections, including those caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Result of Action
The molecular and cellular effects of STING-IN-2’s action include the activation of immune cells, particularly cytotoxic T cells. By enhancing immune responses, it may contribute to controlling viral infections and potentially serve as an antiviral vaccine adjuvant .
Action Environment
Environmental factors can influence STING-IN-2’s efficacy and stability Factors such as pH, temperature, and the presence of other molecules may impact its activity
: Rezabakhsh, A., Sadaie, M. R., Ala, A., Roosta, Y., Habtemariam, S., Sahebnasagh, A., & Khezri, M. R. (2024). STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy. Cell Communication and Signaling, 22, 305. DOI:10.1186/s12964-024-01680-0
Biochemical Analysis
Biochemical Properties
N-(4-butylphenyl)-5-nitro-2-furancarboxamide interacts with the STING protein, an endoplasmic reticulum-anchored adaptor of the innate immunity best known to trigger pro-inflammatory cytokine expression in response to pathogen . The compound efficiently inhibits both mouse STING (mmSTING) and human STING (hsSTING) .
Cellular Effects
N-(4-butylphenyl)-5-nitro-2-furancarboxamide has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to decrease the IFNB1 and TNF mRNA levels, and also reduces the p-TBK1 levels . It has also been shown to have effects on cell survival and increases sensitivity to genotoxic treatment in a panel of breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of N-(4-butylphenyl)-5-nitro-2-furancarboxamide involves its interaction with the STING protein. The STING pathway is a key adaptor protein of the innate immune response to cytosolic DNA . Upon binding to DNA, cGAS utilizes GTP and ATP as substrates to synthesize the second messenger cyclic GMP-AMP (cGAMP) . Acting as a second messenger, cGAMP binds to the ER-associated adaptor protein STING .
Temporal Effects in Laboratory Settings
The effects of STING pathway activation, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, have been studied extensively .
Dosage Effects in Animal Models
Studies have shown that STING agonists, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, have shown efficacy in animal models for SARS-CoV-2 virus infection .
Metabolic Pathways
The cGAS–STING pathway, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, has a major impact on lipid metabolism .
Transport and Distribution
Studies have shown that STING protein, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, is transported from the ER to perinuclear vesicles containing transcription factors .
Subcellular Localization
Studies have shown that STING protein, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, is mainly localized on the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-170 involves several steps, including the preparation of the core structure and subsequent functionalization. The key steps include:
Formation of the Core Structure: The core structure of C-170 is synthesized through a series of reactions involving aromatic compounds and nitration.
Functionalization: The core structure is then functionalized by introducing various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of C-170 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves purification steps, such as crystallization and chromatography, to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
C-170 undergoes several types of chemical reactions, including:
Oxidation: C-170 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in C-170.
Substitution: C-170 can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Comparison with Similar Compounds
Similar Compounds
C-171: Another STING inhibitor with a similar mechanism of action.
C-176: A compound that also targets the STING pathway but with different chemical properties.
H-151: A STING inhibitor with distinct structural features compared to C-170.
Uniqueness of C-170
C-170 is unique due to its specific binding affinity and selectivity for the STING protein. It efficiently inhibits both human and mouse STING through the same covalent modification, making it a valuable tool for studying STING-mediated signaling and its therapeutic potential .
Properties
IUPAC Name |
N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOHFICEFYHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


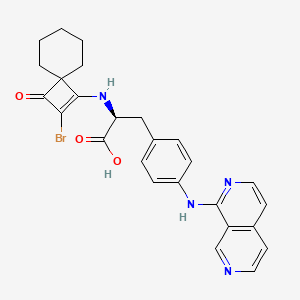
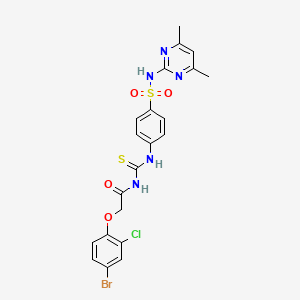

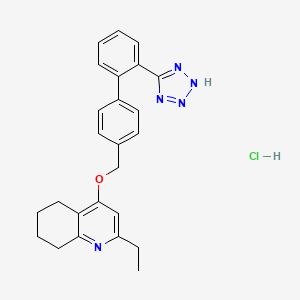


![7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione](/img/structure/B1682416.png)

